molecular formula C24H23FN2O4S B2649411 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide CAS No. 1171015-95-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide

Cat. No.: B2649411
CAS No.: 1171015-95-4
M. Wt: 454.52
InChI Key: WFBJDZMEDANYJO-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide: is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrahydroquinoline derivatives and is characterized by its complex molecular structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-2-31-23-13-11-20(16-21(23)25)32(29,30)26-19-10-12-22-18(15-19)9-6-14-27(22)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,26H,2,6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBJDZMEDANYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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